3-(morpholinomethyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide
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Description
3-(morpholinomethyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is a useful research compound. Its molecular formula is C15H23N3O2S2 and its molecular weight is 341.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in cell proliferation, metastasis, and metabolism, and its imbalance often leads to cancer .
Mode of Action
The compound acts as a dual PI3K/mTOR inhibitor . It blocks the activation of the downstream pathway of mTOR by inhibiting the phosphorylation of AKT (S473) and has significant inhibitory effects on the gene exons of PI3K and mTOR .
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR pathway . By inhibiting this pathway, it disrupts cell proliferation and metabolism, thereby exerting an anti-cancer effect .
Result of Action
The compound has superior antiproliferative activity compared with the positive drug GDC-0941 . It inhibits the growth and proliferation of tumor cells .
Properties
IUPAC Name |
3-(morpholin-4-ylmethyl)-N-thiophen-2-yl-1,4-thiazepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S2/c19-15(16-14-3-1-10-22-14)18-4-2-9-21-12-13(18)11-17-5-7-20-8-6-17/h1,3,10,13H,2,4-9,11-12H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNBAEIYLMVSFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.